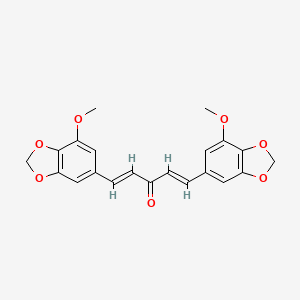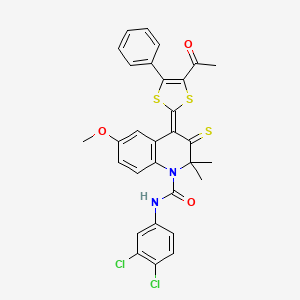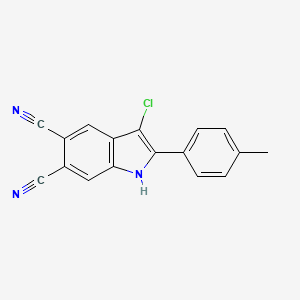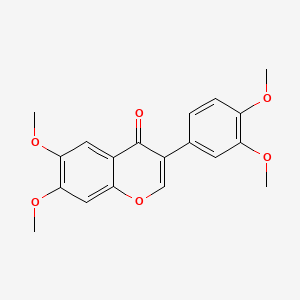
(1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one: is an organic compound characterized by its unique structure, which includes two 7-methoxy-1,3-benzodioxole groups connected by a penta-1,4-dien-3-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-1,3-benzodioxole, which can be obtained from commercially available precursors.
Formation of the Penta-1,4-dien-3-one Chain: The penta-1,4-dien-3-one chain is formed through a series of aldol condensation reactions, where appropriate aldehydes and ketones are used as starting materials.
Coupling Reaction: The final step involves coupling the 7-methoxy-1,3-benzodioxole groups with the penta-1,4-dien-3-one chain using a suitable catalyst, such as palladium on carbon, under controlled reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above, with optimizations for yield and purity.
Purification: Utilizing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Pharmacology: The compound’s potential biological activity is being explored for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biochemical Studies: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,5-bis(3,4-methylenedioxyphenyl)penta-1,4-dien-3-one: Similar structure but lacks the methoxy group.
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: Similar structure but lacks the dioxole ring.
Uniqueness
Structural Features: The presence of both methoxy and dioxole groups in (1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one imparts unique electronic and steric properties.
Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C21H18O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(7-methoxy-1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H18O7/c1-23-16-7-13(9-18-20(16)27-11-25-18)3-5-15(22)6-4-14-8-17(24-2)21-19(10-14)26-12-28-21/h3-10H,11-12H2,1-2H3/b5-3+,6-4+ |
InChI Key |
ANMSMNWTKOXGBL-GGWOSOGESA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C(=C3)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC(=O)C=CC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11038388.png)
![Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11038393.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11038398.png)
![(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038401.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B11038402.png)


![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![2-(4-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1h-1,2,4-triazol-5-yl]sulfanyl}-5-phenylpyrazolidin-3-one](/img/structure/B11038430.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038438.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)


